N-[2-(Benzyloxy)phenyl]-2-bromoacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide typically involves the reaction of 2-(benzyloxy)aniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzyloxy)phenyl]-2-bromoacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(Benzyloxy)phenyl]-2-bromoacetamide involves its interaction with nucleophiles due to the presence of the electrophilic bromoacetamide group . This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function or activity . The benzyloxy group can also participate in π-π interactions, further influencing the compound’s binding properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(Benzyloxy)phenyl]-2-bromoacetamide is unique due to its bromoacetamide group, which provides a reactive site for nucleophilic substitution reactions . This makes it particularly useful in biochemical research for modifying proteins and studying their interactions . The presence of the benzyloxy group also enhances its ability to participate in π-π interactions, which can be advantageous in certain applications .
Properties
IUPAC Name |
2-bromo-N-(2-phenylmethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-10-15(18)17-13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLVWVVFXYLAJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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